![molecular formula C10H14ClNO2S B7588096 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid](/img/structure/B7588096.png)
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid, also known as Gabapentin, is a medication that is primarily used to treat seizures and neuropathic pain. It was first approved by the US Food and Drug Administration (FDA) in 1993. Gabapentin is a structural analogue of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. Gabapentin is a synthetic compound that has a similar structure to GABA, but it is not a GABA agonist.
Wirkmechanismus
The exact mechanism of action of 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid is not fully understood. However, it is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of excitatory neurotransmitters, such as glutamate, and increases the release of inhibitory neurotransmitters, such as GABA. This results in a decrease in neuronal excitability and a reduction in pain perception.
Biochemical and Physiological Effects:
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid has been shown to have several biochemical and physiological effects. It increases the levels of GABA in the brain and spinal cord, which can lead to sedation and relaxation. It also reduces the release of glutamate, which is an excitatory neurotransmitter that can cause pain and seizures. 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid has been shown to have a low potential for abuse and addiction, which makes it a safer alternative to other medications that are commonly used to treat seizures and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid has several advantages and limitations for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. It has a low potential for abuse and addiction, which makes it a safer alternative to other medications that are commonly used to treat seizures and neuropathic pain. However, 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid can have side effects, such as dizziness, drowsiness, and nausea, which can affect the results of lab experiments. It is also important to consider the dosage and administration of 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid when conducting lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid. One potential area of research is the use of 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid in the treatment of anxiety disorders and bipolar disorder. Another potential area of research is the development of new formulations of 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid that can be administered more easily and have fewer side effects. Additionally, there is a need for further research on the mechanism of action of 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid and its effects on the central nervous system. Overall, 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid has the potential to be a valuable medication for the treatment of a variety of neurological and psychiatric disorders.
Synthesemethoden
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid is synthesized by the reaction of 1,4-butanediol and cyanoacetic acid in the presence of a base. The resulting product is then treated with hydrochloric acid to produce 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid. This synthesis method is relatively simple and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid has been extensively studied for its anticonvulsant and analgesic properties. It has been shown to be effective in the treatment of epilepsy, postherpetic neuralgia, diabetic neuropathy, and other neuropathic pain syndromes. 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid has also been studied for its potential use in the treatment of anxiety disorders, bipolar disorder, and alcohol withdrawal syndrome.
Eigenschaften
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-12(6-2-3-10(13)14)7-8-4-5-9(11)15-8/h4-5H,2-3,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAGIBFAPQZFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)CC1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


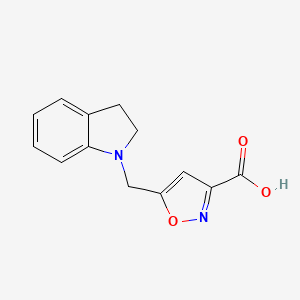
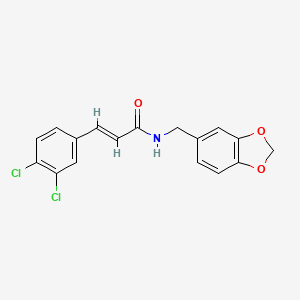

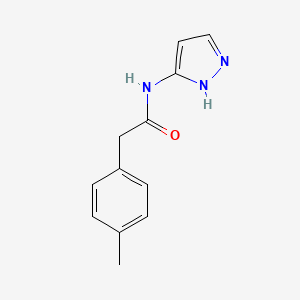

![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
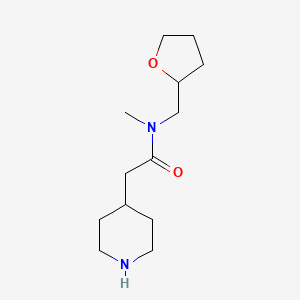
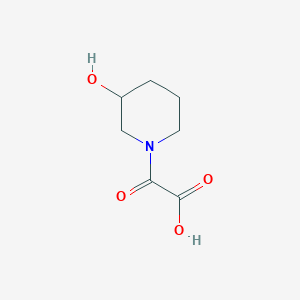
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)
![4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B7588100.png)
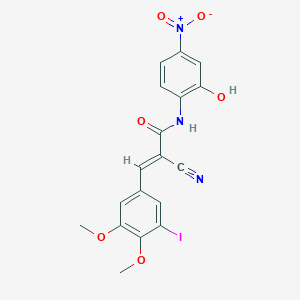
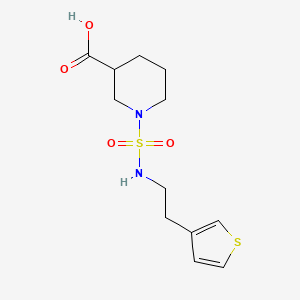
![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)